2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular weight of 271.03 . It is also known by its IUPAC name, 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.03 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .Scientific Research Applications
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
- Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
2. Synthesis and Applications of m-Aryloxy Phenols
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes: m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
3. Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Intermediate for Plant Growth Regulator
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is used as an intermediate in the synthesis of the plant growth regulator, Fomesafen .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Synthesis of Polyfluoroalkoxy-containing Arylated Heteroaromatics
- Summary of Application: This compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds have potential applications in the development of new materials and pharmaceuticals .
- Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
7. Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
8. Intermediate for Plant Growth Regulator
- Summary of Application: “2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is used as an intermediate in the synthesis of the plant growth regulator, Fomesafen .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
9. Synthesis of Polyfluoroalkoxy-containing Arylated Heteroaromatics
- Summary of Application: This compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds have potential applications in the development of new materials and pharmaceuticals .
- Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLUYVVEOZWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595421 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
CAS RN |
200956-14-5 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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